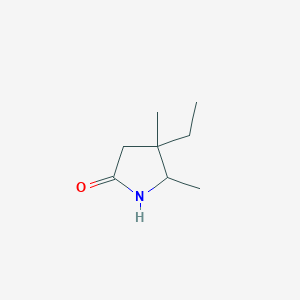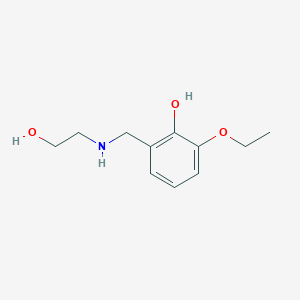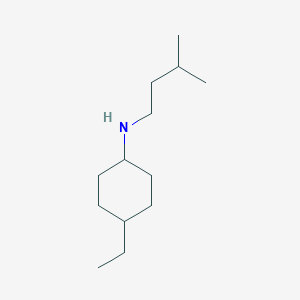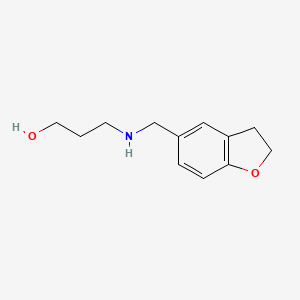
4-Ethyl-4,5-dimethylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-4,5-dimethylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C8H15NO It is a derivative of pyrrolidin-2-one, featuring ethyl and methyl substituents at the 4 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4,5-dimethylpyrrolidin-2-one can be achieved through several methods. One common approach involves the enantioselective synthesis of 4,5-disubstituted pyrrolidin-2-one derivatives using Michael adducts. This method employs chiral catalysts such as Mg2+ bisoxazoline complexes and Ni2+ or Co2+ bis(dibenzylcyclohexane-1,2-diamine) complexes to achieve high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis. Companies like ChemScene offer bulk manufacturing, sourcing, and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-4,5-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different substituted pyrrolidines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various substituted pyrrolidines.
Scientific Research Applications
4-Ethyl-4,5-dimethylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-4,5-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets. For instance, its biological activity can be attributed to its ability to interact with γ-amino-butyric acid (GABA) receptors, influencing neurotransmission . The configuration of substituents on the pyrrolidin-2-one ring plays a crucial role in its interaction with these receptors.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylpyrrolidin-2-one: Lacks the ethyl substituent at the 4 position.
4-Ethylpyrrolidin-2-one: Lacks the methyl substituent at the 5 position.
Pyrrolidin-2-one: The parent compound without any substituents.
Uniqueness
4-Ethyl-4,5-dimethylpyrrolidin-2-one is unique due to the presence of both ethyl and methyl substituents, which can significantly influence its chemical and biological properties. These substituents can enhance its interaction with specific molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
4-ethyl-4,5-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C8H15NO/c1-4-8(3)5-7(10)9-6(8)2/h6H,4-5H2,1-3H3,(H,9,10) |
InChI Key |
SBUKOWMFEJUJLE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(=O)NC1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}propanoic acid](/img/structure/B13276815.png)
![4-[(2-Methoxyphenyl)methoxy]piperidine](/img/structure/B13276823.png)


![(Pentan-3-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B13276845.png)
![1-{Thieno[3,2-b]furan-5-carbonyl}piperazine](/img/structure/B13276848.png)
![{2-Oxa-6-azaspiro[4.5]decan-3-yl}methanol](/img/structure/B13276849.png)


![4-{[(5-Methylfuran-2-yl)methyl]amino}butan-2-ol](/img/structure/B13276863.png)


![2-{[(3-Fluorophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13276888.png)

